5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
Brand Name:
Vulcanchem
CAS No.:
1268140-15-3
VCID:
VC21088714
InChI:
InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3
SMILES:
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C
Molecular Formula:
C21H22O6
Molecular Weight:
370.4 g/mol
5,7,3'-Trihydroxy-4'-methoxy-8-prenylflavanone
CAS No.: 1268140-15-3
Cat. No.: VC21088714
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268140-15-3 |
|---|---|
| Molecular Formula | C21H22O6 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C21H22O6/c1-11(2)4-6-13-14(22)9-16(24)20-17(25)10-19(27-21(13)20)12-5-7-18(26-3)15(23)8-12/h4-5,7-9,19,22-24H,6,10H2,1-3H3 |
| Standard InChI Key | MDRKJMLXLVCUIU-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
| Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)O)C |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator